molecular formula C5H4BClFNO2 B1593403 5-Chloro-2-fluoropyridine-3-boronic acid CAS No. 937595-70-5

5-Chloro-2-fluoropyridine-3-boronic acid

Cat. No. B1593403
M. Wt: 175.35 g/mol
InChI Key: ZUDXVHDVUTUTFH-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoropyridine-3-boronic acid is a compound that has been studied for its potential applications in scientific research. This compound is a member of the pyridine family, which is a heterocyclic aromatic compound with a nitrogen atom in the ring. This compound has a number of interesting properties that make it useful for various scientific research applications. In

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : 5-Chloro-2-fluoropyridine-3-boronic acid is used as a reactant in Suzuki–Miyaura coupling reactions . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
  • Methods of Application : The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Results or Outcomes : The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

Sensing Applications

  • Scientific Field : Analytical Chemistry
  • Application Summary : Boronic acids, including 5-Chloro-2-fluoropyridine-3-boronic acid, are increasingly utilised in diverse areas of research, including their utility in various sensing applications .
  • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
  • Results or Outcomes : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Heterocyclization with α-oxocarboxylic acids

  • Scientific Field : Organic Chemistry
  • Application Summary : 5-Chloro-2-fluoropyridine-3-boronic acid can be used as a reactant in heterocyclization with α-oxocarboxylic acids .
  • Methods of Application : The specific methods of application would depend on the specific experimental conditions and the type of α-oxocarboxylic acid used .
  • Results or Outcomes : The outcomes of this reaction would depend on the specific experimental conditions and the type of α-oxocarboxylic acid used .

Precursor to Biologically Active Molecules

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 5-Chloro-2-fluoropyridine-3-boronic acid can be used as a precursor to biologically active molecules .
  • Methods of Application : The specific methods of application would depend on the specific biologically active molecule being synthesized .
  • Results or Outcomes : The outcomes of this application would depend on the specific biologically active molecule being synthesized .

Synthesis of Heteroaryl Benzylureas

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 5-Chloro-2-fluoropyridine-3-boronic acid can be used as a precursor to synthesize heteroaryl benzylureas .
  • Methods of Application : The specific methods of application would depend on the specific heteroaryl benzylurea being synthesized .
  • Results or Outcomes : Heteroaryl benzylureas have been found to have glycogen synthase kinase 3 inhibitory activity .

Synthesis of Carboxyindoles

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 5-Chloro-2-fluoropyridine-3-boronic acid can be used as a precursor to synthesize carboxyindoles .
  • Methods of Application : The specific methods of application would depend on the specific carboxyindole being synthesized .
  • Results or Outcomes : Carboxyindoles have been found to have HCV NS5B polymerase inhibitory activity .

properties

IUPAC Name

(5-chloro-2-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDXVHDVUTUTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647886
Record name (5-Chloro-2-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluoropyridine-3-boronic acid

CAS RN

937595-70-5
Record name (5-Chloro-2-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-fluoropyridine-3-boronic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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